2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate
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Overview
Description
2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate is an organic compound with the molecular formula C14H13FO4S and a molecular weight of 296.31 g/mol . This compound is characterized by the presence of a methoxy group, a fluoro group, and a methyl group attached to a benzenesulfonate moiety . It is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate has several applications in scientific research:
Preparation Methods
The synthesis of 2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate typically involves the reaction of 2-methoxyphenol with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group is replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonate group can be reduced to a sulfonamide or a thiol under specific reducing conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate can be compared with other similar compounds, such as:
2-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate: Similar structure but with a chloro group instead of a fluoro group.
2-Methoxyphenyl 4-fluoro-3-ethylbenzenesulfonate: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may differ in their reactivity and biological activities due to the different substituents.
Properties
IUPAC Name |
(2-methoxyphenyl) 4-fluoro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO4S/c1-10-9-11(7-8-12(10)15)20(16,17)19-14-6-4-3-5-13(14)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQZSKMULTEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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